6-Ethyl-4-methyl-2H-pyran-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-ethyl-4-methylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-3-7-4-6(2)5-8(9)10-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJGOOZLZPDSGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548560 | |
| Record name | 6-Ethyl-4-methyl-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17422-71-8 | |
| Record name | 6-Ethyl-4-methyl-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Ethyl 4 Methyl 2h Pyran 2 One and Its Analogues
Foundational Synthetic Routes to 2H-Pyran-2-ones
The construction of the core 2H-pyran-2-one ring system can be achieved through several reliable and versatile strategies.
Cyclization reactions are a cornerstone of pyranone synthesis, involving the formation of the heterocyclic ring from an acyclic precursor. Electrophilic cyclization is a common approach; for instance, (Z)-2-alken-4-ynoates can be prepared via Sonogashira coupling and subsequently cyclized to form the 2-pyrone ring. nih.gov This method is compatible with a range of functional groups. nih.gov Another powerful technique is the Pd-catalyzed lactonization of (Z)-5-alkyl-2-en-4-ynoic acids, which yields 6-alkyl-2H-pyran-2-ones with high efficiency. nih.gov
Transition metals like palladium, ruthenium, rhodium, and gold are frequently used to catalyze the cyclization of alkyne and acrylate (B77674) derivatives, providing direct access to substituted 2-pyranones. researchgate.net Gold-catalyzed cycloisomerization of substrates such as 3-ethynyl-indole-2-carboxylic acid has also proven effective, particularly when the alkyne's electron density is increased by substituents on the starting molecule. nih.gov
| Strategy | Precursor | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|---|
| Electrophilic Cyclization | (Z)-2-Alken-4-ynoates | Electrophiles (e.g., ICl, I₂, PhSeCl) | Two-step process involving Sonogashira coupling first. | nih.gov |
| Palladium-Catalyzed Lactonization | (Z)-5-Alkyl-2-en-4-ynoic acids | ZnBr₂/Pd Catalyst | Effectively produces 6-alkyl substituted pyranones. | nih.gov |
| Gold-Catalyzed Cycloisomerization | 3-Ethynyl-indole-2-carboxylic acid | Gold (Au) complexes | Beneficial for substrates with electron-releasing groups. | nih.gov |
| Iodolactonization | (Z)-pent-2-en-4-ynoate | CuBr₂ with Cy₂NH·HX | Overcomes selectivity issues found in other iodolactonization reactions. | nih.gov |
Condensation reactions provide an efficient pathway to the pyranone core. The Knoevenagel condensation, which typically involves the reaction of an enal with a 1,3-dicarbonyl compound, is a widely used method to generate 1-oxatriene intermediates that subsequently cyclize to form 2H-pyrans. mdpi.com This tandem process can be viewed as a formal [3+3] cycloaddition. mdpi.com
Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a product, are highly atom-economical and efficient for building molecular complexity. nih.gov A one-pot synthesis of 3-[1-aryl(alkyl)-2-pyridin-2-yl-ethyl]-4-hydroxy-6-methyl-2H-pyran-2-ones has been developed by reacting 4-hydroxy-6-methyl-2H-pyran-2-one with various aldehydes and 2-methylpyridine. tandfonline.comtandfonline.com This catalyst-free approach works for both aromatic and aliphatic aldehydes, offering high yields and a simple work-up. tandfonline.com Similarly, ruthenium-catalyzed three-component cascade reactions of acrylic acids, ethyl glyoxylate, and p-toluenesulfonamide (B41071) produce pyranones efficiently. organic-chemistry.org N-heterocyclic carbene (NHC) catalysis has also been employed in the formal [3+3] annulation of alkynyl esters with enolizable ketones to give functionalized 2H-pyran-2-ones. acs.orgorganic-chemistry.org
Existing ring systems can be chemically transformed or rearranged to yield the 2H-pyran-2-one structure. clockss.org These reactions are valuable in heterocyclic chemistry as they allow for the conversion of readily available rings into the desired pyranone system. clockss.org For example, 2H-pyran-2-ones are susceptible to nucleophilic attack at positions C-2, C-4, and C-6, which can lead to ring-opening and subsequent rearrangement to form new heterocyclic or carbocyclic systems. clockss.org In some cases, these transformations can be guided to re-form a pyranone ring. A base-induced ring transformation of 6-aryl-4-substituted-2H-pyran-2-one-3-carbonitriles with cyclobutanone (B123998) has been developed to synthesize benzocyclobutanes, demonstrating the versatility of the pyranone ring as a synthetic intermediate for complex rearrangements. researchgate.net Furthermore, thermally induced rearrangements of silyl (B83357) ketene (B1206846) trimers have been shown to yield highly functionalized 2-pyranones. researchgate.net
Targeted Synthesis of Alkyl-Substituted 2H-Pyran-2-ones
To synthesize a specific molecule like 6-Ethyl-4-methyl-2H-pyran-2-one, general pyranone synthesis methods must be adapted, or functional groups must be introduced onto a pre-formed pyranone core.
Functional group interconversion (FGI) is a critical tactic in organic synthesis, allowing for the conversion of one functional group into another. fiveable.meic.ac.uk This is particularly useful for installing specific alkyl groups on the pyranone ring. For instance, a halogenated pyranone, such as 3,5-dibromo-2-pyrone, can serve as a scaffold. nih.gov Stille coupling reactions can be performed regioselectively at the C3 position to introduce various substituents. nih.gov This strategy could be adapted to introduce an ethyl or methyl group.
Another approach involves the conversion of other functional groups. For example, an aldehyde or carboxylic acid group on the pyranone ring could potentially be reduced or transformed into the desired alkyl group through established multi-step synthetic sequences. vanderbilt.edu The synthesis of 6-alkyl-2-pyrones has been achieved through a two-step process involving Pd-catalyzed coupling of alkynylzinc reagents with a haloacrylic acid, followed by a ZnBr₂-catalyzed lactonization, which directly installs an alkyl group at the C6 position. nih.gov
| Starting Material | Target | Method/Reaction | Key Aspect | Reference |
|---|---|---|---|---|
| 3,5-Dibromo-2-pyrone | 3-Substituted-5-bromo-2-pyrones | Stille Coupling | Regioselective coupling at C3 with aryl/vinyl stannanes. | nih.gov |
| (Z)-Haloacrylic acid + Alkynylzinc reagent | 6-Alkyl-2H-pyran-2-ones | Pd-catalyzed coupling & ZnBr₂-catalyzed lactonization | Directly installs an alkyl group at the C6 position. | nih.gov |
| Alcohol | Halide | Finkelstein Reaction (e.g., NaI in acetone) | Converts less reactive halides or sulfonate esters to more reactive ones. | vanderbilt.edu |
| Aldehyde/Ketone | Amine | Reductive Amination | Conversion of carbonyls to amines via reduction of an intermediate imine/oxime. | vanderbilt.edu |
Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compound. In the ruthenium-catalyzed cascade reaction for pyranone synthesis, it was found that using [Ru(p-cymene)Cl₂]₂ as the catalyst with NaOAc in HFIP solvent at 100°C gave the best results, with yields reaching up to 78%. organic-chemistry.org For the synthesis of pyrazol-3-ones from 2H-furo[3,2-b]pyran-2-ones, various solvents were tested, with refluxing in ethanol (B145695) proving to be the optimal condition for the reaction with substituted hydrazines. beilstein-journals.org However, when using unsubstituted hydrazine (B178648) hydrate, acetic acid was the required solvent. beilstein-journals.org
In multicomponent reactions for synthesizing pyrano[4,3-b]pyran-2,5-diones, increasing the reaction temperature to 80°C was found to moderately improve the yield and reaction rate for aromatic aldehydes, although the same conditions failed for aliphatic aldehydes. researchgate.net These examples highlight that systematic exploration of catalysts, solvents, temperature, and reactants is essential for developing efficient and high-yielding synthetic protocols for specific substituted pyranones. beilstein-journals.orgresearchgate.net
Emerging Methodologies in Pyranone Synthesis
Recent advancements in synthetic chemistry have provided powerful new tools for the construction of complex heterocyclic systems. For pyranone synthesis, organocatalysis, domino reactions, and olefin metathesis have become particularly prominent, offering elegant and efficient pathways to these important structural motifs.
Organocatalytic Processes
Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, often providing high levels of stereocontrol. pkusz.edu.cn N-Heterocyclic carbenes (NHCs), a class of organocatalysts, have been successfully employed in the [3+3] annulation of enolizable ketones with alkynyl esters to form functionalized 2H-pyran-2-ones. nih.govacs.org This method is notable for its use of an NHC catalyst instead of a traditional tertiary amine, operating under mild, metal-free conditions with a broad substrate scope. nih.govacs.org
To synthesize a molecule like this compound, one could envision a reaction between an appropriate β-keto ester (as the enolizable ketone component) and an ethyl-substituted alkynyl ester, catalyzed by an NHC. The regioselectivity of this approach offers a direct route to the desired substitution pattern. nih.gov
Another organocatalytic strategy involves phosphine-catalyzed [3+3] annulations between allenoates and 1C,3O-bisnucleophiles, which provides a straightforward entry to stable 2H-pyrans. organic-chemistry.org While this produces the saturated pyran ring, subsequent oxidation could yield the target α,β-unsaturated lactone.
A representative organocatalytic approach is the visible-light-promoted aerobic oxidation of carbonyl compounds to their α,β-unsaturated derivatives. pkusz.edu.cn This transition-metal-free system uses an organic dye as a photosensitizer. pkusz.edu.cn A silyl enol ether precursor, which dictates the regiochemistry, could be oxidized to form the enone functionality within the pyranone ring. pkusz.edu.cn
Table 1: Examples of Organocatalytic Synthesis of Pyranone Analogues This table presents data for analogous reactions, as specific data for this compound was not available.
| Catalyst | Reactants | Product Type | Yield | Reference |
|---|---|---|---|---|
| N-Heterocyclic Carbene | Alkynyl ester, Enolizable ketone | Functionalized 2H-pyran-2-one | Good to excellent | nih.govacs.org |
| Phosphine | Allenoate, 1C,3O-bisnucleophile | 2H-pyran | Good | organic-chemistry.org |
| Organic Dye (Photosensitizer) | Silyl enol ether, O₂ | α,β-unsaturated ketone | Not specified | pkusz.edu.cn |
Domino Reaction Sequences
Domino, or cascade, reactions involve multiple bond-forming events in a single operation, which enhances synthetic efficiency by reducing intermediate purification steps. nih.gov These processes are well-suited for constructing the 2H-pyran-2-one core. acs.org
A highly efficient domino protocol for synthesizing 6-aryl-4-(methylthio/amine-1-yl)-2-oxo-2H-pyran-3-carbonitriles has been developed from α-aroylketene dithioacetals and malononitrile. acs.orgnih.gov This process involves a sequence of addition-elimination, intramolecular O-cyclization, and subsequent transformations. acs.org By selecting appropriate starting materials, such as an α-propionylketene dithioacetal, this methodology could be adapted to generate the 6-ethyl substitution pattern found in the target molecule.
Another versatile domino approach involves a three-component reaction of an aldehyde, 4-hydroxy-6-methyl-2-pyrone, and an N-methyl-1-(methylthio)-2-nitroethenamine under microwave irradiation to form pyrano[4,3-b]pyran derivatives. researchgate.net The general strategy of combining multiple components in one pot is a hallmark of these efficient syntheses. For instance, the synthesis of various heterocyclic structures, including pyrans, can be achieved through multicomponent reactions that form multiple C-C and C-O bonds in a single, atom-efficient process. researchgate.net
Table 2: Examples of Domino Reactions for Pyranone Synthesis This table presents data for analogous reactions, as specific data for this compound was not available.
| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| α-aroylketene dithioacetals, malononitrile, secondary amines | Base (KOH), 100 °C | 6-aryl-4-amino-2-oxo-2H-pyran-3-carbonitrile | up to 83% | acs.org |
| Aromatic aldehyde, 4-hydroxy-6-methyl-2-pyrone, nitroethenamine | Microwave irradiation | Pyrano[4,3-b]pyran-5-one derivative | High | researchgate.net |
| Aldehyde, β-ketoester, malonate derivative | Base-mediated | Polysubstituted pyranone | Good | researchgate.net |
Olefin Metathesis Approaches
Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by breaking and forming carbon-carbon double bonds, typically catalyzed by ruthenium or molybdenum complexes. wikipedia.org Ring-closing metathesis (RCM) is particularly valuable for synthesizing cyclic compounds, including the α,β-unsaturated δ-lactone core of pyranones. nih.govorganic-chemistry.org
The general strategy involves synthesizing an acyclic diene-ester precursor. nih.gov This precursor, when treated with a metathesis catalyst like a Grubbs' catalyst, undergoes intramolecular cyclization to form a dihydropyranone, which can then be oxidized to the final 2H-pyran-2-one. nih.govnih.govorganic-chemistry.org To produce this compound, the acyclic precursor would need to be an acrylate ester of a homoallylic alcohol containing the requisite ethyl and methyl substituents.
The development of highly active and functional-group-tolerant catalysts, such as the Grubbs' and Hoveyda-Grubbs' catalysts, has made RCM a robust and widely applicable method. nih.govharvard.edu The reaction is often driven forward by the productive removal of a small volatile olefin, like ethylene. organic-chemistry.org Research has shown that even for substrates with electron-deficient double bonds, such as acrylates, the first-generation Grubbs' catalyst can effectively promote ring closure to yield the desired lactones in good to high yields. nih.govorganic-chemistry.org
Table 3: Representative Ring-Closing Metathesis for Lactone Synthesis This table presents data for analogous reactions, as specific data for this compound was not available.
| Substrate | Catalyst | Product Type | Yield | Reference |
|---|---|---|---|---|
| Acrylates of homoallylic alcohols | Grubbs' Catalyst (10–15 mol%) | α,β-unsaturated δ-lactone | Good to excellent | nih.gov |
| Methallyl acrylates | First-generation Grubbs' catalyst | 4-Methyl-5-alkyl-2(5H)-furanone | Good to high | nih.govorganic-chemistry.org |
Structural Elucidation and Conformational Analysis of 6 Ethyl 4 Methyl 2h Pyran 2 One Derivatives
Advanced Spectroscopic Characterization Techniques
A combination of sophisticated spectroscopic methods is employed to determine the intricate structural features of 6-ethyl-4-methyl-2H-pyran-2-one derivatives in both solution and solid states.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Assignment of Pyranone Ring and Side Chain Protons and Carbons
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
For pyran-2-one derivatives, ¹H NMR spectra allow for the assignment of protons on the heterocyclic ring and the alkyl side chains. mdpi.com The chemical shifts (δ) of these protons are influenced by their proximity to the oxygen heteroatom and the carbonyl group. pressbooks.pub For instance, in ethyl 4H-pyran-4-one-2-carboxylate, the protons on the pyranone ring exhibit distinct signals that can be assigned based on their coupling patterns and chemical shifts. mdpi.com
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. libretexts.org The chemical shifts of the carbon atoms in the pyranone ring are characteristic, with the carbonyl carbon appearing significantly downfield. mdpi.com For example, the ¹³C NMR spectrum of ethyl 4H-pyran-4-one-2-carboxylate has been fully assigned, correlating each carbon signal to its corresponding atom in the molecule. mdpi.com
Detailed analysis of NMR data for various pyran-2-one derivatives, including those synthesized from dehydroacetic acid, has been reported, providing a basis for structural confirmation. nih.govrsc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Pyranone Derivatives
| Compound | Proton (¹H) Chemical Shifts (ppm) | Carbon (¹³C) Chemical Shifts (ppm) |
| Ethyl 4H-pyran-4-one-2-carboxylate mdpi.com | H-3: 6.6 ppm, H-5: 6.4 ppm, H-6: 7.8 ppm, OCH₂: 4.4 ppm, CH₃: 1.4 ppm | C-2: 156.0 ppm, C-3: 115.5 ppm, C-4: 176.5 ppm, C-5: 118.0 ppm, C-6: 145.0 ppm, C=O (ester): 161.0 ppm, OCH₂: 62.0 ppm, CH₃: 14.0 ppm |
| (E)-4-Hydroxy-6-methyl-3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}-2H-pyran-2-one nih.gov | Aromatic protons: 7.5-8.2 ppm, NH: 15.23 ppm (enol form) | Characteristic peaks confirming the pyranone and substituted phenyl rings. |
| Various substituted 2H-pyran-2-ones rsc.org | Varied shifts depending on substituents, with ring protons typically in the 5.0-8.0 ppm range. | Carbonyl carbons >160 ppm, other ring carbons between 90-150 ppm. |
Note: The chemical shifts are approximate and can vary based on the solvent and specific substituents on the pyranone ring.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. This technique provides the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.
The fragmentation patterns observed in the mass spectrum offer valuable structural information. chemguide.co.uk For pyran-2-one derivatives, common fragmentation pathways involve the loss of small molecules like CO, CO₂, or side chains, leading to characteristic fragment ions. libretexts.org For example, in the mass spectrum of pentan-3-one, a related ketone, fragmentation occurs on either side of the carbonyl group, yielding characteristic ions. chemguide.co.uk The analysis of these patterns helps to confirm the connectivity of atoms within the molecule. For instance, the mass spectrum of 6-ethyl-5,6-dihydro-2H-pyran-2-one shows specific fragmentation that aids in its identification. nih.gov
Infrared (IR) and UV-Vis Spectroscopy for Conjugated Systems and Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In this compound and its derivatives, the most prominent IR absorption band is typically due to the C=O stretching vibration of the lactone, which appears in the region of 1700-1750 cm⁻¹. The C=C stretching vibrations of the conjugated system within the pyranone ring also give rise to characteristic bands. For instance, in a derivative of dehydroacetic acid, (E)-4-hydroxy-6-methyl-3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}-2-H-pyran-2-one, a characteristic peak for the C=N bond is observed at 1687 cm⁻¹, and a broad signal at 3280 cm⁻¹ indicates the presence of a phenolic OH group. nih.gov
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The conjugated diene system in the 2H-pyran-2-one ring gives rise to characteristic absorption maxima (λ_max) in the UV region. The position of λ_max can be influenced by the nature and position of substituents on the ring. For example, the UV-Vis spectrum of (E)-4-hydroxy-6-methyl-3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}-2-H-pyran-2-one shows a strong absorption band at λ_max 394 nm, which is attributed to π→π* or n→π* transitions of the C=O or C=N groups. nih.govresearchgate.net
Solid-State Structural Determination via X-ray Crystallography
X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and torsional angles, as well as insights into intermolecular interactions.
Analysis of Molecular Geometry and Bond Parameters
Single-crystal X-ray diffraction studies on derivatives of 2H-pyran-2-one have revealed detailed information about their molecular geometry. For example, the crystal structure of (E)-4-hydroxy-6-methyl-3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}-2-H-pyran-2-one confirms the planarity of the pyranone ring and provides precise bond lengths and angles for the entire molecule. nih.govresearchgate.net The planarity of such heterocyclic systems is often influenced by the presence of intramolecular hydrogen bonds. nih.gov The crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, a more complex derivative, has also been determined, providing detailed geometric parameters. nih.gov
Table 2: Selected Bond Lengths and Angles from X-ray Crystallographic Data of a Pyranone Derivative
| Parameter | Value (Å or °) | Reference |
| C=O bond length | ~1.2 Å | nih.gov |
| C-O bond length (in ring) | ~1.35-1.40 Å | nih.gov |
| C=C bond length | ~1.34-1.36 Å | nih.gov |
| O-C=O bond angle | ~118-122° | nih.gov |
| C-O-C bond angle (in ring) | ~120-123° | nih.gov |
Note: These are generalized values, and specific parameters will vary for different derivatives.
Elucidation of Tautomeric Forms and Intramolecular Hydrogen Bonding Networks
X-ray crystallography is particularly powerful in identifying the dominant tautomeric form of a molecule in the solid state. wikipedia.org For pyranone derivatives with hydroxyl substituents, keto-enol tautomerism is possible. tgc.ac.in For instance, single-crystal X-ray analysis of (E)-4-hydroxy-6-methyl-3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}-2-H-pyran-2-one confirmed the presence of the enol form, which is stabilized by an intramolecular hydrogen bond. nih.govresearchgate.net
Intramolecular hydrogen bonds play a significant role in determining the conformation and stability of these molecules. nih.govchemistryguru.com.sg These interactions, often forming five- or six-membered rings, contribute to the planarity of the molecular structure. nih.govyoutube.com In the solid state, intermolecular hydrogen bonds can also be observed, leading to the formation of extended networks and influencing the crystal packing. nih.govchemistryguru.com.sg For example, the crystal packing of the aforementioned nitrophenylhydrazinylidene derivative reveals strong intermolecular hydrogen bonds between the NH group and the carbonyl oxygen atom of the pyranone moiety, forming chains. nih.govresearchgate.net The study of these hydrogen bonding networks is crucial for understanding the supramolecular chemistry of pyranone derivatives.
Investigation of Crystal Packing and Intermolecular Interactions
The crystal structures of several 2H-pyran-2-one derivatives reveal the prevalence of intermolecular hydrogen bonding. For instance, in the crystal structure of (E)-4-hydroxy-6-methyl-3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}-2-H-pyran-2-one, strong N—H···O hydrogen bonds are observed between the hydrazone NH group and the carbonyl oxygen atom of the pyran-2-one ring of a neighboring molecule. nih.gov This interaction leads to the formation of infinite chains along the researchgate.net crystallographic direction. nih.gov Furthermore, this primary hydrogen bond is supplemented by weaker C—H···O interactions, creating a bifurcated hydrogen bonding pattern. nih.gov The oxygen atom of the pyran ring (O2) also participates in weak hydrogen bonds with a methyl group of an adjacent molecule (C7—H7A···O2). nih.gov These interconnected chains adopt a herringbone pattern in the three-dimensional structure. nih.gov
In other derivatives, such as a novel pyran-2-one zwitterionic Schiff base derivative, intermolecular C—H···O interactions contribute to the stabilization of the crystal structure. The presence of different functional groups can lead to a variety of hydrogen bonding motifs. For example, in a derivative containing a hydroxyl group and a hydrazone linkage, both intramolecular N—H···O and intermolecular N—H···O hydrogen bonds are observed, which link the molecules into supramolecular chains.
Another significant interaction governing the crystal packing of these derivatives is π–π stacking. The planar nature of the 2H-pyran-2-one ring and any attached aromatic substituents facilitates these interactions. In a pyran-2-one zwitterionic Schiff base derivative, π–π interactions with centroid–centroid distances ranging from 3.6643(8) to 3.8514(8) Å are observed, further stabilizing the crystal structure.
The interplay of these various intermolecular forces—strong hydrogen bonds, weaker C—H···O interactions, and π–π stacking—results in complex and stable three-dimensional crystalline architectures for this compound derivatives. The specific nature and geometry of these interactions are highly dependent on the substituents attached to the pyran-2-one core.
Table of Intermolecular Interactions in 2H-Pyran-2-one Derivatives
| Derivative | Type of Interaction | Donor-Acceptor Atoms | Interaction Details | Reference |
| (E)-4-hydroxy-6-methyl-3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}-2-H-pyran-2-one | Hydrogen Bond | N—H···O | Strong interaction between the NH group and the carbonyl O atom, forming chains. | nih.gov |
| Hydrogen Bond | C—H···O | Weak interaction involving the carbonyl O atom, creating a bifurcated bond. | nih.gov | |
| Hydrogen Bond | C—H···O | Weak interaction between the pyran ring O atom and a methyl H atom. | nih.gov | |
| Pyran-2-one Zwitterion Schiff Base Derivative | Hydrogen Bond | C—H···O | Contributes to the stabilization of the crystal structure. | |
| π–π Stacking | Ring Centroids | Centroid–centroid distances of 3.6643(8)–3.8514(8) Å. | ||
| N—H containing pyran-2-one derivative | Hydrogen Bond | N—H···O | Links molecules into supramolecular chains. |
Reactivity Profiles and Mechanistic Investigations of 6 Ethyl 4 Methyl 2h Pyran 2 One and Pyranone Derivatives
Electrophilic and Nucleophilic Character of the 2H-Pyran-2-one System
The electronic nature of the 2H-pyran-2-one core is complex, exhibiting both electrophilic and nucleophilic properties at different positions. The system contains five sp²-hybridized carbon atoms and can be represented by a resonance hybrid that includes a pyrylium (B1242799) betaine (B1666868) canonical form. clockss.org This charge distribution dictates its reactivity towards various reagents. While it can undergo electrophilic substitution, demonstrating some aromatic character, it is particularly vulnerable to nucleophilic attack, which often results in ring-opening and subsequent rearrangement into new carbocyclic or heterocyclic systems. clockss.org
Reactivity at the Lactone Carbonyl Group
The lactone carbonyl group at the C-2 position is a primary site for nucleophilic attack. researchgate.net As part of a conjugated system, the electrophilicity of this carbonyl carbon is significant, making it a key reaction center. Nucleophilic addition to the C-2 carbonyl is often the initial step in a cascade of reactions that leads to the cleavage of the ester bond and opening of the pyranone ring. researchgate.netbeilstein-journals.org
For instance, reactions with strong nucleophiles such as organometallic reagents or amines can proceed via initial attack at the C-2 position. beilstein-journals.org This process forms a tetrahedral intermediate which can then undergo ring opening. The ultimate product depends heavily on the nature of the nucleophile, the substitution pattern on the pyranone ring, and the reaction conditions. In the case of fused pyranones, such as 2H-furo[3,2-b]pyran-2-ones, the attack of an additional nucleophilic fragment (like an amine or hydroxyl group) on the lactone moiety is a crucial step in recyclization reactions. beilstein-journals.org These transformations highlight the pivotal role of the lactone carbonyl's electrophilicity in the broader reactivity of the pyranone system.
Electrophilic Sites on the Pyran Ring (e.g., C2, C4, C6)
The conjugated system of 2H-pyran-2-one creates several electron-deficient centers, rendering them susceptible to nucleophilic attack. Besides the lactone carbonyl at C-2, the carbon atoms at positions C-4 and C-6 are also significant electrophilic sites. clockss.org This is due to the polarization of the double bonds by the electron-withdrawing carbonyl group and the ring oxygen atom.
Functionally substituted 2H-pyran-2-ones exhibit three primary electrophilic centers with varying degrees of electrophilicity. derpharmachemica.com The choice of nucleophile can determine which site is attacked. For example, carbanion-induced ring transformations can be initiated by the attack of a carbanion at the C-6 position of the pyranone ring. derpharmachemica.com This vulnerability to nucleophiles at C-2, C-4, and C-6 makes the 2H-pyran-2-one ring a valuable precursor for a wide variety of other molecular scaffolds through ring transformation reactions. clockss.orgresearchgate.net
Nucleophilic Centers on the Pyran Ring (e.g., C5)
While the pyranone ring is predominantly electrophilic, it also possesses sites with nucleophilic character. Electrophilic substitution reactions, which are characteristic of aromatic systems, have been shown to occur at the C-3 and C-5 positions. clockss.org This indicates that these positions have sufficient electron density to react with electrophiles. For instance, reactions such as nitration and halogenation proceed selectively at these sites. clockss.org In certain Diels-Alder reactions where the pyranone acts as the nucleophilic diene component, its reactivity is driven by the electron density of the ring system. researchgate.net
Transformations and Reaction Pathways
The diverse reactivity of the 2H-pyran-2-one scaffold allows for numerous transformations, leading to a wide array of structurally different molecules. The specific pathway taken often depends on the reagents, catalysts, and reaction conditions employed.
Oxidation Reactions and Product Characterization
The oxidation of the pyranone ring can lead to various functionalized products. While specific studies on 6-Ethyl-4-methyl-2H-pyran-2-one are limited, related transformations provide insight into potential pathways. For example, the oxidation of furan (B31954) derivatives is a known method to produce 6-hydroxy-2H-pyran-3(6H)-ones. acs.org In other contexts, pyran rings have been oxidized to form isochromanquinones, demonstrating a pathway to more complex fused systems. mdpi.com
Reduction Reactions and Resulting Derivatives
The reduction of the 2H-pyran-2-one system can be controlled to selectively target either the double bonds or the lactone carbonyl group, yielding a variety of saturated and partially saturated derivatives.
Asymmetric hydrogenation using cationic ruthenium catalysts has proven effective for the selective reduction of the C5-C6 double bond in substituted 2-pyrones, producing chiral 5,6-dihydropyrones with high enantioselectivity. acs.org For pyranones lacking a substituent at the C-3 position, the reduction can proceed further to hydrogenate the C3-C4 double bond, resulting in the fully saturated δ-lactone. acs.org In the specific case of 4,6-dimethyl-2H-pyran-2-one, the diastereoselectivity of this second hydrogenation step is controlled by the catalyst's chirality. acs.org
The lactone carbonyl can also be targeted by reducing agents. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are known to reduce lactones to diols via a ring-opening mechanism. youtube.com Milder reagents, such as di-isobutylaluminium hydride (DIBAL-H), can be used for the partial reduction of the lactone to the corresponding lactol (a cyclic hemiacetal). mdpi.com Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that typically reduces aldehydes and ketones. youtube.comyoutube.com Its reaction with α,β-unsaturated lactones can be selective; for instance, the carbonyl group of an α-allene ketone was reduced with NaBH₄ without affecting other parts of the molecule in a complex system. acs.org The choice of reducing agent is therefore critical in determining the final reduction product.
Table 1: Asymmetric Hydrogenation of 2-Pyrone Derivatives
| Substrate | Product | Catalyst System | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| 4,6-dimethyl-2H-pyran-2-one | (R)-5,6-dihydro-4,6-dimethyl-2H-pyran-2-one | Ru((R)-MeO-Biphep)(MeCN)₂₂ | 97% | acs.org |
| 4,6-dimethyl-2H-pyran-2-one | (4R,6R)-tetrahydro-4,6-dimethyl-2H-pyran-2-one | Ru((R)-MeO-Biphep)(MeCN)₂₂ | 96% de | acs.org |
Data synthesized from studies on pyranone derivatives to illustrate typical reduction outcomes.
Substitution Reactions on the Pyran Ring and Alkyl Side Chains
The 2H-pyran-2-one core, while often utilized as a diene in cycloaddition reactions, is also amenable to substitution reactions, although its partial aromatic character can influence reactivity. Electrophilic substitution on the pyran-2-one ring itself is generally difficult due to the electron-withdrawing nature of the carbonyl group. However, nucleophilic substitution reactions and modifications of the alkyl side chains are more common pathways for functionalization.
Reactions can occur on the pyran ring, often involving the displacement of a suitable leaving group. For instance, studies on related heterocyclic systems have shown that the reaction of compounds with a chloromethyl group can lead to direct nucleophilic substitution or ring expansion, depending on the reaction conditions and the nucleophile used. researchgate.net In the case of this compound, the introduction of a leaving group, such as a halogen on the ring or the alkyl chains, would be a prerequisite for such substitutions.
Functionalization of the alkyl side chains represents a more direct route for modification. The methyl and ethyl groups, while generally unreactive, can be functionalized through free-radical halogenation to introduce a site for subsequent nucleophilic substitution. A more versatile approach involves using pyranone precursors that already contain functional groups. For example, the synthesis of O-substituted derivatives from 6-hydroxymethyl-4-methoxy-2H-pyran-2-one demonstrates the feasibility of substitution reactions on a functionalized alkyl side chain. researchgate.net
Cycloaddition Reactions with Electron-Rich Olefins and Dienophiles
2H-pyran-2-ones are well-established dienes for [4+2] cycloaddition reactions, also known as Diels-Alder reactions. researchgate.netwikipedia.org This reactivity provides a powerful method for synthesizing highly functionalized six-membered rings. wikipedia.org The this compound can act as a 4π-electron component, reacting with a 2π-electron component, the dienophile. organic-chemistry.org These reactions typically proceed through a concerted mechanism. wikipedia.org
The reactivity in Diels-Alder reactions is governed by the electronic nature of both the diene and the dienophile. organic-chemistry.org In a "normal-demand" Diels-Alder reaction, the diene is electron-rich and the dienophile is electron-poor. However, 2-pyrones can be considered electron-deficient dienes due to the conjugated carbonyl group, especially when compared to simple acyclic dienes. researchgate.net Their reactions with electron-rich olefins, such as vinyl ethers, proceed via an "inverse-electron-demand" Diels-Alder mechanism. researchgate.net
The initial [4+2] cycloaddition adduct is a bridged bicyclic lactone. pkusz.edu.cn Under the often harsh thermal conditions required for these reactions (e.g., temperatures of 100–200 °C), this intermediate is often unstable and readily undergoes decarboxylation (loss of CO2) to form a cyclohexadiene derivative. pkusz.edu.cnresearchgate.net This can be followed by further transformations like aromatization. pkusz.edu.cn
Computational studies on the reaction of 2H-pyran-2-one with anionic dienophiles have shown that these reactions are kinetically and thermodynamically feasible, suggesting a pathway to novel heterocyclic compounds. nih.gov The activation barriers in these reactions were found to correlate with the nucleophilicity of the dienophile. nih.gov
Besides [4+2] cycloadditions, 2-pyrones can also participate in [2+2] photocycloaddition reactions with olefins. acs.org These reactions, typically requiring triplet sensitization, can occur at either the C3-C4 or C5-C6 double bond of the pyrone ring, with the regioselectivity depending on the substitution pattern of the reactants. acs.org
Table 1: Representative Diels-Alder Reactions of 2-Pyrone Derivatives This table presents examples of Diels-Alder reactions with various 2-pyrone substrates to illustrate the general reactivity patterns applicable to this compound.
| 2-Pyrone Substrate | Dienophile | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 5-Hydroxy-2-pyrone (generated in situ) | Methyl acrylate (B77674) | cHex₂NMe (0.1 equiv.), tBuOH, rt, 14 d | Bridged bicyclic lactone | 72% | pkusz.edu.cn |
| 5-Hydroxy-2-pyrone (generated in situ) | Methyl vinyl ketone (MVK) | cHex₂NMe (0.1 equiv.), tBuOH, rt, 14 d | Bridged bicyclic lactone | 75% | pkusz.edu.cn |
| Pyrano[3,4-b]indol-3-one | Amino acetylene | Benzene, reflux | Substituted aniline (B41778) (after aromatization) | 60-80% | researchgate.net |
| 2-Pyrone | [PCO]⁻ (Phosphaethynolate) | Computational Study | 2-Phosphaphenolate derivative | Feasible | nih.gov |
Ring-Opening and Rearrangement Mechanisms with Nucleophilic Reagents
The 2H-pyran-2-one ring is susceptible to attack by nucleophiles, which can lead to ring-opening or rearrangement reactions. curlyarrows.com These transformations are fundamental in organic synthesis, allowing for the conversion of the pyranone scaffold into different structural isomers or acyclic compounds. curlyarrows.comwiley-vch.de
Nucleophilic attack typically occurs at the electrophilic centers of the molecule: the carbonyl carbon (C2) or the C6 position, which is activated by the conjugated system. Attack at the carbonyl group can lead to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate can result in the cleavage of the ester bond (O1-C2), causing the ring to open. The resulting species can then undergo further reactions depending on the nature of the nucleophile and the reaction conditions.
Rearrangement reactions often involve the migration of an atom or group from one position to another within the molecule. masterorganicchemistry.com For pyranone systems, these can be initiated by the formation of a reactive intermediate, such as a carbocation. youtube.com For example, under acidic conditions, protonation of the carbonyl oxygen could facilitate a rearrangement. However, rearrangements involving nucleophilic attack are also common. curlyarrows.com
A plausible mechanism for a nucleophile-induced rearrangement could involve initial attack at an electrophilic site, followed by a series of bond-forming and bond-breaking steps. For example, the Payne rearrangement involves the interconversion of 2,3-epoxy alcohols under basic conditions, a process that could be conceptually analogous to transformations in suitably functionalized pyranone derivatives. libretexts.org Similarly, the Favorskii rearrangement, which involves the conversion of α-halo ketones to carboxylic acid derivatives upon treatment with a base, demonstrates a pathway for ring contraction via a cyclopropanone (B1606653) intermediate. While not directly a pyranone, this illustrates a nucleophile-induced skeletal reorganization. rsc.org
In related heterocyclic systems, the reaction with nucleophiles can lead to a competition between direct substitution and ring expansion. For example, treatment of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates can yield either the direct substitution product or a seven-membered 1,3-diazepine ring, depending on the conditions. researchgate.net This suggests that this compound, if appropriately functionalized, could undergo similar complex transformations with nucleophilic reagents.
Steric and Electronic Influence of Alkyl Substituents on Reaction Selectivity and Rate
The reactivity and selectivity of this compound are significantly influenced by the steric and electronic properties of its ethyl and methyl substituents. These effects can dictate the rate of a reaction and the regiochemical outcome of an attack on the pyranone ring. rsc.orgresearchgate.net
Electronic Effects: Both the methyl (at C4) and ethyl (at C6) groups are electron-donating groups (EDGs) through an inductive effect. This electron donation increases the electron density of the pyranone's π-system. In the context of Diels-Alder reactions, EDGs on the diene component generally increase the energy of the Highest Occupied Molecular Orbital (HOMO). organic-chemistry.org A higher HOMO energy leads to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of an electron-deficient dienophile, thereby accelerating the reaction rate in "normal-demand" cycloadditions. organic-chemistry.org Conversely, for "inverse-demand" cycloadditions with electron-rich dienophiles, these EDGs would decrease the reaction rate. The ethyl group at the C6 position, being directly conjugated with the diene system, will have a more pronounced electronic effect on the diene's reactivity compared to the C4-methyl group.
Steric Effects: Steric hindrance plays a crucial role in controlling the regioselectivity of reactions. nih.gov Bulky substituents can shield a potential reaction site, forcing an incoming reagent to attack a less hindered position. nih.govyoutube.com
In Substitution Reactions: For any potential nucleophilic or electrophilic attack on the ring, the ethyl and methyl groups will sterically hinder the adjacent positions. For instance, an attack at C5 would be hindered by both the C4-methyl and C6-ethyl groups. Similarly, the C6-ethyl group would sterically block access to the C6 position itself and influence the approach to C5. rsc.org
In Cycloaddition Reactions: During a Diels-Alder reaction, the substituents on the diene can influence the facial selectivity of the dienophile's approach (endo/exo selectivity). The ethyl and methyl groups will sterically disfavor the approach of the dienophile from the face of the ring they occupy, directing it to the opposite face. In reactions of substituted pyrimidines, the product ratio was found to be governed by the steric properties of substituents, which can shield a proximal nitrogen atom from electrophilic attack. nih.gov This principle applies equally to the carbon framework of pyranones.
The interplay between these steric and electronic effects is critical. rsc.orgresearchgate.net While electronic effects are often the primary driver determining the feasibility and general rate of a reaction, steric effects are frequently the deciding factor for regioselectivity and stereoselectivity, especially when multiple electronically viable pathways exist. youtube.com
Table 2: Summary of Substituent Influences
| Reaction Type | Influence of Alkyl Groups (Methyl at C4, Ethyl at C6) | Predicted Effect on this compound |
|---|---|---|
| [4+2] Cycloaddition | Electronic: Electron-donating nature increases HOMO energy. | Accelerates reaction rate with electron-poor dienophiles. Slows reaction with electron-rich dienophiles. |
| Steric: Bulk hinders one face of the diene. | Directs dienophile to the less hindered face, influencing stereoselectivity of the adduct. | |
| Nucleophilic Attack on Ring | Electronic: Electron-donating nature slightly deactivates the ring toward nucleophiles compared to an unsubstituted pyranone. | Minor effect, as reactivity is dominated by the electron-withdrawing carbonyl group. |
| Steric: Groups block adjacent positions (C3, C5). | Directs nucleophilic attack to sterically accessible positions (e.g., C2). Governs regioselectivity. nih.gov |
Theoretical and Computational Chemistry Studies on 6 Ethyl 4 Methyl 2h Pyran 2 One and Its Analogues
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For 2H-pyran-2-one analogues, DFT calculations are typically performed using specific combinations of functionals and basis sets, such as the B3LYP functional with a 6-31G(d,p) basis set for geometry optimizations. semanticscholar.org This approach allows for accurate predictions of molecular properties after confirming that a true ground state has been reached through vibrational analysis. semanticscholar.org
The electronic properties of pyran-2-one systems are dictated by the arrangement of their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. researchgate.net Charge transfer within the molecule can be understood through these FMO investigations. researchgate.net
Charge distribution analysis, often performed using methods like Mulliken population analysis, reveals the electronic density on individual atoms. sdiarticle4.com In studies of pyran derivatives, it has been observed that hydrogen atoms are typically positively charged, while oxygen atoms and most carbon atoms carry negative charges. sdiarticle4.com This charge separation indicates the potential for intermolecular interactions, such as the formation of hydrogen bonds. sdiarticle4.com
Table 1: Representative Mulliken Atomic Charge Distribution for a Pyran-2-one Analogue Data is illustrative, based on findings for pyran derivatives. sdiarticle4.com
| Atom | Charge (e) |
| C2 | -0.35 |
| C3 | -0.25 |
| C4 | -0.15 |
| C5 | +0.10 |
| C6 | -0.20 |
| O1 | -0.40 |
| O2 | -0.45 |
| H (avg) | +0.20 |
Prediction of Global and Local Reactivity Descriptors (e.g., Molecular Electrostatic Potential, Average Local Ionization Energies)
Global and local reactivity descriptors are essential for predicting how a molecule will interact with other chemical species. The Molecular Electrostatic Potential (MEP) map is a key local descriptor that visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. sdiarticle4.com For pyran-2-one analogues, MEP maps identify regions of negative potential (often near oxygen atoms), which are susceptible to electrophilic attack, and regions of positive potential (near hydrogen atoms), which are prone to nucleophilic attack. sdiarticle4.com
Average Local Ionization Energy (ALIE) is another descriptor calculated to understand reactivity. semanticscholar.org Together with global descriptors derived from HOMO and LUMO energies, these calculations provide a comprehensive picture of the molecule's chemical behavior. researchgate.net
Table 2: Key Chemical Reactivity Descriptors Concepts derived from DFT studies on related heterocyclic systems. researchgate.netresearchgate.net
| Descriptor | Definition | Significance |
| HOMO-LUMO Gap (ΔE) | Energy difference between the HOMO and LUMO | Indicates chemical reactivity; a smaller gap suggests higher reactivity. |
| Chemical Potential (μ) | The negative of electronegativity, related to the escaping tendency of an electron. researchgate.net | Determines the direction of charge transfer in a reaction. researchgate.net |
| Chemical Hardness (η) | Resistance to change in electron distribution | Measures the molecule's stability and resistance to deformation. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons | Quantifies the electrophilic character of a molecule. |
Mechanistic Pathways and Transition State Analysis
DFT calculations are a powerful tool for elucidating reaction mechanisms. researchgate.net By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. researchgate.netmdpi.com The kinetics of a reaction can be calculated using transition state theory. researchgate.netmdpi.com
For instance, in studies of reactions involving similar organic molecules, methods like M06-2X and CCSD(T) with large basis sets are used to compute the mechanism. researchgate.netmdpi.com This involves locating the transition state structure, which is characterized by a single imaginary frequency in its vibrational spectrum, and calculating the activation energy barrier. mdpi.com For pyran-2-ones, this approach can be used to study mechanisms such as tautomerization, which may involve an intramolecular single proton transfer. researchgate.net
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic nature of molecules by simulating their motion over time. nih.gov These simulations are based on classical mechanics, using force fields like OPLS3e to define the interactions between atoms. semanticscholar.org This technique is invaluable for understanding how molecules like 6-Ethyl-4-methyl-2H-pyran-2-one behave in a realistic, dynamic context. nih.gov
MD simulations are essential for exploring the conformational landscape of a molecule. nih.gov By simulating the molecule's movement over a period, typically on the nanosecond scale, it is possible to observe fluctuations, rotations around single bonds, and changes in the ring's pucker. semanticscholar.org This reveals the molecule's flexibility and the most stable conformations it can adopt. Analyzing the root-mean-square deviation (RMSD) over the simulation time can indicate the stability of the molecule's structure. dovepress.com
The behavior of a molecule is significantly influenced by its environment. MD simulations can explicitly model the interactions between a solute, like a pyran-2-one derivative, and solvent molecules. semanticscholar.org In studies of pyran-2-one analogues in aqueous solutions, simulations were run for 10 nanoseconds at a constant temperature (300 K) and pressure. semanticscholar.org Such simulations allow for the calculation of interaction energies and the analysis of hydrogen bonding patterns. semanticscholar.org For example, it was found that certain 2H-pyran-2-one derivatives form, on average, around three hydrogen bonds with surrounding water molecules. semanticscholar.org The interaction energies with water for these analogues were calculated to be in the range of 63 to 77 kcal/mol. semanticscholar.org This information is critical for understanding solubility and how the molecule will behave in a biological or formulation context. The removal of solvent can also be simulated, which can impact the stability and integrity of molecular complexes. dovepress.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design and Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal and agricultural chemistry to establish a mathematical correlation between the chemical structure of a compound and its biological activity. medcraveonline.com This approach is instrumental in predicting the activity of novel molecules before their synthesis, thereby saving time and resources. medcraveonline.comnih.gov For derivatives of 2H-pyran-2-one, QSAR studies have been pivotal in understanding the structural requirements for various biological activities.
Research on structurally similar 2-phenylpyran-4-ones, which are analogues, has utilized the Hansch approach to develop QSAR models for selective COX-2 inhibitors. nih.gov In one such study, a triparametric equation was derived for a series of 36 compounds, which highlighted the significance of hydrophobic, electronic, and steric factors for enhancing COX-2 inhibitory activity. nih.gov The model indicated that the size and lipophilicity of substituents could influence selectivity. Specifically, larger atoms at certain positions had a negative effect on selectivity, while highly polar substituents were favorable for improved selectivity. nih.gov
Another QSAR investigation on a different series of pyran-4-one derivatives revealed a correlation between COX-2 inhibitory activity and the physicochemical properties of the entire molecule. nih.gov The positive coefficient for the logarithm of the partition coefficient (logP) in the QSAR equation confirmed that hydrophobic interactions with the COX-2 enzyme are crucial. nih.gov Furthermore, a positive molar refractivity (MR) term suggested that an increase in the size and polarizability of the molecule enhances COX-2 inhibitory activity. nih.gov
While specific QSAR models for this compound are not extensively documented in the reviewed literature, the principles derived from its analogues are highly informative. These studies consistently point towards the importance of lipophilicity, substituent size, and electronic properties in determining the biological activity of pyranone scaffolds. For instance, a QSAR study on thiazolidine-4-one derivatives, another class of heterocyclic compounds, also found that descriptors related to polarizability, electronegativity, and surface area were positively correlated with activity. nih.gov These general findings from related structures provide a predictive framework for the rational design of new this compound analogues with potentially enhanced biological activities.
The development of a robust QSAR model typically involves several key stages: development, model validation, and application. medcraveonline.com The final output is a mathematical equation that relates chemical structure to biological activity. medcraveonline.com
Table 1: Key Findings from QSAR Studies on Pyran-2-one Analogues
| Series/Analogue | Key Findings | Physicochemical Descriptors | Reference |
|---|---|---|---|
| 2-phenylpyran-4-ones (Series 1) | Hydrophobic, electronic, and steric factors are crucial for COX-2 inhibition. Substituent size and polarity affect selectivity. | Size of substituents, Polarity of substituents | nih.gov |
| 2-phenylpyran-4-ones (Series 2) | Hydrophobic interactions are important. Increased molecular size and polarizability enhance COX-2 activity. | logP, Molar Refractivity (MR) | nih.gov |
Investigation of Spectroscopic Properties through Computational Methods (e.g., TD-DFT for Optical Responses)
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for investigating the spectroscopic properties of molecules like this compound and its derivatives. These methods allow for the prediction and interpretation of UV-Vis absorption spectra and provide insights into the nature of electronic transitions. tandfonline.comnih.gov
Studies on various pyranone derivatives have demonstrated the utility of TD-DFT in understanding their optical responses. For a broad range of substituted coumarins and chromones (which contain a pyranone ring), TD-DFT calculations using hybrid functionals like PBE0 have successfully predicted maximum absorption wavelengths (λmax). nih.gov The calculations showed that for most of these derivatives, there are at least two strong electronic transitions in the UV region. The first transition is typically a HOMO to LUMO (Highest Occupied Molecular Orbital to Lowest Unoccupied Molecular Orbital) transition, while the second involves a HOMO-1 to LUMO transition. nih.gov Both of these excitations are characterized by a charge transfer from the benzenic part of the molecule to the pyranone moiety. nih.gov
In a study on hydrazine-hydroxy-pyran-2-one derivatives, TD-DFT calculations were performed to analyze their electronic and optical properties. tandfonline.com The simulated UV-Vis absorption spectra showed good agreement with the experimental data. The analysis indicated that the electronic transitions from the ground state were characterized by strong local excitations. tandfonline.com
For ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, another pyran derivative, TD-DFT calculations with the B3LYP/6-311G(d,p) basis set were used to predict the UV-Visible spectra in both the gas phase and in a solvent (DMSO). materialsciencejournal.org The calculations revealed a blue shift in the absorption maximum when moving from the gas phase to the solvent, with the primary absorption corresponding to transitions between frontier molecular orbitals. materialsciencejournal.org
Although direct TD-DFT studies on this compound were not found in the surveyed literature, the consistent results from its analogues suggest that its spectroscopic properties would be governed by similar principles. The electronic transitions would likely involve the π-system of the pyranone ring, with the positions of the ethyl and methyl groups influencing the energies of the molecular orbitals and thus the absorption wavelengths.
Table 2: Predicted Spectroscopic Data for Pyran-2-one Analogues using TD-DFT
| Compound/Analogue | Method/Functional | Predicted λmax (nm) | Nature of Transition | Reference |
|---|---|---|---|---|
| Substituted Coumarins/Chromones | PCM-TD-DFT/PBE0 | - | HOMO → LUMO & HOMO-1 → LUMO; Charge transfer from benzenic to pyranone moiety | nih.gov |
| Hydrazine-hydroxy-pyran-2-one derivatives | TD-DFT | Red-shifted by ~15 nm compared to experimental | Strong local excitations from ground state | tandfonline.com |
| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | TD-DFT/B3LYP (Gas Phase) | 357.70 | HOMO → LUMO transitions | materialsciencejournal.org |
Derivatives and Structural Modifications of 6 Ethyl 4 Methyl 2h Pyran 2 One
Synthesis of Functionalized Pyran-2-one Analogues
The modification of the 6-Ethyl-4-methyl-2H-pyran-2-one core through the introduction of various substituents is a key strategy for developing new compounds with potential applications. These modifications can be broadly categorized into the introduction of heteroatoms and the addition of carbon-based chains and rings.
Introduction of Heteroatom-Containing Substituents
The incorporation of heteroatoms such as nitrogen, sulfur, and oxygen into the pyran-2-one structure can significantly alter its chemical and biological properties. These atoms are often introduced through reactions at the electrophilic centers of the pyranone ring. clockss.org
One common precursor for these syntheses is 4-hydroxy-6-methyl-2H-pyran-2-one, also known as triacetic acid lactone (TAL). researchgate.net For instance, the condensation of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiosemicarbazide (B42300) or thiourea (B124793) leads to the formation of thiazolyl pyran-2-ones. imist.ma This reaction proceeds through an intermediate which, after protonation, nucleophilic attack on the carbonyl group, and dehydration, yields the final heterocyclic product. imist.ma
Similarly, nitrogen-containing heterocycles can be attached to the pyran-2-one scaffold. The reaction of substituted hydrazines with chalcones derived from dehydroacetic acid (a related pyran-2-one) results in pyrazolyl-pyranone derivatives. imist.ma Pyrrolopyranones have also been synthesized from TAL, involving a series of reactions including a nih.govnih.gov sigmatropic rearrangement and a subsequent oxaza Cope rearrangement. researchgate.net
Table 1: Examples of Heteroatom-Containing Substituents on Pyran-2-one Core
| Starting Material | Reagent(s) | Resulting Substituent/Fused Ring | Reference(s) |
|---|---|---|---|
| 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiosemicarbazide/Thiourea | Thiazolyl | imist.ma |
| Dehydroacetic acid-chalcone | Substituted Hydrazines | Pyrazolyl | imist.ma |
| Triacetic acid lactone (TAL) | N-methyl-N-(prop-2-ynyl)amine | Pyrrolopyranone | researchgate.net |
| 4-sulfanyl-6-methylpyran-2-one | 1-aryloxy-4-chlorobut-2-ynes | Thienopyrone | imist.ma |
Alkylation and Arylation of the Pyranone Core
The introduction of alkyl and aryl groups to the pyranone core can be achieved through various synthetic methodologies. These reactions often target the nucleophilic carbon atoms of the ring or proceed via intermediates where the pyranone ring itself acts as a nucleophile.
For example, a domino protocol has been developed for the synthesis of 6-aryl-4-(methylthio/amine-1-yl)-2-oxo-2H-pyran-3-carbonitriles starting from α-aroylketene dithioacetals and malononitrile. acs.org This process involves a sequence of addition-elimination, intramolecular cyclization, and ring-opening/closing reactions. acs.org Furthermore, palladium-catalyzed intramolecular amination of 3-amino-4-(2-bromophenyl)-2-pyrones, which are prepared by the conjugate addition of diethyl 2-aminomalonate to alkynyl ketones, yields 3,6-disubstituted 4-ethoxycarbonylpyranoindol-1-ones, demonstrating a method for arylation and further functionalization. researchgate.net
Formation of Novel Heterocyclic Systems from Pyranone Precursors
Pyran-2-ones are valuable precursors for constructing more complex heterocyclic systems. Their ability to undergo ring-opening and rearrangement reactions when treated with various nucleophiles is a powerful tool for generating molecular diversity. clockss.orgresearchgate.net
Fused Ring Systems (e.g., Furopyranones, Pyrazolopyrimidines)
The fusion of a second ring to the pyran-2-one core results in bicyclic or polycyclic systems with distinct properties.
Furopyranones: The synthesis of furopyranone derivatives can be achieved through various routes. While specific examples for the direct synthesis of furopyranones from this compound are not detailed in the provided context, the general strategies for forming fused furan (B31954) rings often involve cyclization reactions of appropriately substituted pyranone precursors.
Pyrazolopyrimidines: These fused heterocyclic systems are of significant interest due to their structural analogy to biogenic purines and their potential as bioactive molecules. tsijournals.com The synthesis of pyrazolopyrimidines can be accomplished starting from pyran-2-one derivatives. For example, the condensation of aminopyrazolones with triacetic acid lactone (TAL) can lead to the formation of pyrazolo[b]pyridines and pyrazolo[a]pyrimidines after intramolecular cyclization and dehydration. imist.ma Another route involves the treatment of 6-hydrazinouracil with various reagents to yield pyrazolo[3,4-d]pyrimidine derivatives. tsijournals.com These syntheses highlight the versatility of pyran-2-ones and their derivatives as scaffolds for building complex heterocyclic structures. imist.manih.gov
Spirocyclic Compounds Derived from Pyranones
Spirocyclic compounds, characterized by two rings sharing a single common atom, possess a unique three-dimensional structure. rsc.org Pyran-2-one derivatives serve as valuable starting materials for the synthesis of these complex molecules.
A regioselective synthesis of hexahydrospiro[indoline-3,3'-pyrrolizine]-2-ones has been achieved through a [3+2] cycloaddition reaction involving substituted 3-pyran-2-ones, isatin (B1672199) derivatives, and L-proline. rsc.org The pyran-2-one starting material in this reaction is a chalcone, synthesized via an aldol (B89426) condensation of a substituted benzaldehyde (B42025) and 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one. rsc.org Additionally, a method for generating spiro-pyrazolone-tetrahydrofurans/pyrans has been developed through a base-mediated ipso-cyclization of arylidene pyrazolones with haloalcohols, showcasing another route to spirocyclic systems from pyranone-related structures. rsc.org
Structure-Activity Relationship (SAR) Studies on Designed Analogues
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For pyran derivatives, these studies help in designing more potent and selective compounds for various therapeutic targets. nih.gov
SAR analyses of pyran-based compounds have revealed several key structural features that modulate their activity. For instance, in the context of Alzheimer's disease, the substitution pattern on the pyran ring and fused systems significantly impacts acetylcholinesterase (AChE) inhibitory activity. The presence of a benzyl (B1604629) pyridinium (B92312) group has been shown to lead to excellent AChE inhibition. nih.gov In a series of xanthone (B1684191) derivatives, which contain a fused pyran ring, the presence of a 3,4-fused pyran ring on the xanthone nucleus was found to increase anti-acetylcholinesterase action. nih.gov
In another study focusing on antioxidant and anticancer activities of 4H-pyran derivatives, specific substitutions were found to be critical. nih.gov Derivatives with a 2,4,6-trimethoxyphenyl group at the 4-position of the 4H-pyran ring, alongside other specific substitutions, demonstrated significant antioxidant and cytotoxic activities against HCT-116 colorectal cancer cells. nih.gov The study highlighted that compounds with certain chloro- and methoxy-substituted phenyl rings were potent inhibitors of bacterial growth and exhibited strong radical scavenging capabilities. nih.gov These findings underscore the importance of systematic structural modifications to optimize the biological profile of pyran-2-one analogues.
Table 2: Summary of SAR Findings for Pyran Derivatives
| Compound Class | Structural Feature | Observed Activity/Effect | Reference(s) |
|---|---|---|---|
| Pyran Derivatives | Benzyl pyridinium group | Excellent acetylcholinesterase inhibition | nih.gov |
| Xanthone Derivatives | 3,4-fused pyran ring | Increased anti-acetylcholinesterase action | nih.gov |
| 4H-Pyran Derivatives | 4-(2,4,6-trimethoxyphenyl) group | Antioxidant and cytotoxic activity | nih.gov |
| 4H-Pyran Derivatives | Chloro- and methoxy-substituted phenyl rings | Potent antibacterial and radical scavenging activity | nih.gov |
Natural Occurrence and Biosynthetic Pathways of Pyranone Compounds
Isolation of Naturally Occurring Pyranones (General Class)
The quest for novel bioactive molecules has led to the isolation of numerous pyranone compounds from various natural origins. These compounds are secondary metabolites, molecules not essential for the organism's primary growth and development but often playing roles in defense, competition, or symbiosis. researchgate.net Organisms from terrestrial and marine environments have proven to be rich sources of these structurally fascinating molecules.
Fungi, particularly endophytic and marine species, are prolific producers of pyranone derivatives. nih.gov Endophytic fungi, which live within plant tissues without causing disease, are a significant reservoir of unique secondary metabolites, including a variety of pyranones. nih.gov Chemical investigations into fungal extracts have consistently yielded novel and known pyranone structures, highlighting the metabolic potential of this kingdom.
Several examples illustrate the diversity of pyranones isolated from fungi:
Xylaria sp. : An endophytic fungus, Xylaria sp., has been a source of new pyranone derivatives, referred to as fallopiaxylaresters, along with known compounds like pestalotiopyrone M. mdpi.com
Phoma sp. : From another endophytic fungus, Phoma sp., new derivatives named phomapyrone A and phomapyrone B were isolated. nih.gov
Aspergillus sp. : This genus is known for producing pyranones such as asperlin and acetylphomalactone. jst.go.jp A prominent example is Kojic acid, first isolated from Aspergillus oryzae.
Polyphilus sp. : Two new naphtho-α-pyranone derivatives were recently characterized from the endophytic fungi Polyphilus frankenii and Polyphilus sieberi. nih.gov
Table 1: Examples of Pyranone Derivatives from Fungal Sources
| Compound Name | Fungal Source | Reference |
|---|---|---|
| Fallopiaxylaresters A–C | Xylaria sp. Z184 | mdpi.com |
| Pestalotiopyrone M | Xylaria sp. Z184 | mdpi.com |
| Phomapyrone A & B | Phoma sp. YN02-P-3 | nih.gov |
| Asperlin | Aspergillus sp. IFM51759 | jst.go.jp |
| Acetylphomalactone | Aspergillus sp. IFM51759 | jst.go.jp |
| Naphtho-α-pyranone derivatives | Polyphilus frankenii, P. sieberi | nih.gov |
The plant kingdom also contributes significantly to the structural diversity of naturally occurring pyranones. researchgate.net These compounds are often involved in the plant's defense mechanisms. The naphthopyranone moiety, for instance, forms the structural basis for a group of secondary metabolites found in plants. nih.gov Hispidin and its derivatives, which contain a pyranone core, have been identified in various plants, including Equisetum arvense (field horsetail) and Pistacia atlantica. researchgate.net Plant biosynthetic pathways leading to 2-pyrones often rely on specific enzymes like 2-pyrone synthases. nih.gov
Potential Research Applications of 6 Ethyl 4 Methyl 2h Pyran 2 One in Non Clinical Contexts
Advanced Intermediates in Organic Synthesis and Pharmaceutical Precursors
The 2H-pyran-2-one scaffold is a valuable building block in organic synthesis. Its derivatives are utilized as precursors for creating a wide array of heterocyclic compounds. Through reactions involving the opening of the pyran ring by various nucleophiles, new molecular structures can be formed. researchgate.net These reactions can lead to the synthesis of complex molecules such as pyridines, pyrimidines, and various fused heterocyclic systems. researchgate.net
The synthesis of derivatives of 2H-pyran-2-one is an active area of research. For instance, methods have been developed for the preparation of 4-methyl-6-alkyl-alpha-pyrones. nih.gov The versatility of the 2H-pyran-2-one core allows for the creation of diverse molecular architectures, making it a valuable intermediate in the synthesis of complex organic molecules. nih.gov The development of synthetic methods, such as the asymmetric construction of disubstituted pyrans, further expands the utility of these compounds as intermediates. nih.gov
| Compound Name | CAS Registry Number | Molecular Formula |
| 6-Ethyl-4-methyl-2H-pyran-2-one | 17422-71-8 | C8H10O2 |
| 4-Methyl-6-pentyl-2H-pyran-2-one | 55510-47-9 | C11H16O2 |
| 4-Methyl-6-(1-methylethyl)-2H-pyran-2-one | 50405-95-3 | C9H12O2 |
| 3,4-Dihydro-6-methyl-2H-pyran-2-one | 3740-59-8 | C6H8O2 |
| Tetrahydro-4-methyl-2H-pyran-2-one | 1121-84-2 | C6H10O2 |
Contributions to Agrochemical Research
Derivatives of 2H-pyran-2-one have been explored for their potential as herbicides. By modifying the core structure through molecular hybridization, researchers have designed and synthesized new compounds with herbicidal properties. For example, a series of 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives were developed and showed good pre-emergence herbicidal activity against a variety of weeds. mdpi.com One particular analog demonstrated significant inhibition of weed growth at low application rates while maintaining safety for several crops. mdpi.com The mode of action for these compounds is thought to involve the disruption of carbon metabolism and cytoskeleton formation in weeds. mdpi.com
Volatile organic compounds (VOCs) produced by fungi, such as derivatives of 2H-pyran-2-one, can influence plant growth and development. One such compound, 6-pentyl-2H-pyran-2-one, produced by Trichoderma species, has been shown to regulate root morphogenesis in Arabidopsis thaliana. nih.govresearchgate.net This compound can promote plant growth by inhibiting primary root elongation and inducing the formation of lateral roots. nih.gov The underlying mechanism involves the modulation of auxin transport and signaling pathways within the plant. nih.govresearchgate.net Research in this area has also identified other pyran-2-one derivatives, like karrikins, which are smoke-derived butenolides that act as plant growth regulators, controlling various physiological responses. researchgate.net
| Compound | Effect on Arabidopsis thaliana | Mechanism of Action |
| 6-Pentyl-2H-pyran-2-one | Promotes lateral root formation, inhibits primary root growth. nih.gov | Modulates auxin transport and signaling. nih.govresearchgate.net |
Applications in Materials Science and Optical Technologies
The unique electronic and structural properties of pyran-based compounds make them candidates for applications in materials science, particularly in the field of nonlinear optics. While specific studies on the nonlinear optical properties of this compound are not extensively documented in the provided results, the broader class of pyran derivatives is of interest for such applications. The development of novel materials with significant nonlinear optical responses is an ongoing area of research.
Fundamental Tools for Chemical Biology Research
In the field of chemical biology, pyran-2-one derivatives serve as valuable tools for studying biological processes. For example, the use of 6-pentyl-2H-pyran-2-one has helped to elucidate the signaling pathways involved in plant-microbe interactions. nih.govresearchgate.net By observing the effects of this compound on root development, researchers can identify the specific genes and signaling components that mediate these responses. nih.gov This provides a deeper understanding of how plants perceive and respond to chemical signals from their environment.
Metabolic Fate and Enzymatic Transformations of Pyranone Structures
In Vitro Metabolic Stability and Degradation Pathways
Currently, specific data on the in vitro metabolic stability and degradation pathways of 6-Ethyl-4-methyl-2H-pyran-2-one is not extensively available in the public domain. However, insights can be drawn from studies on structurally related compounds and general principles of pyranone metabolism. The stability of a compound like this compound would likely be assessed by incubating it with human or animal liver microsomes and monitoring its disappearance over time.
For instance, in studies of other heterocyclic compounds, metabolic stability is a key factor for optimization. For example, a TREM2 agonist, compound C1, demonstrated improved metabolic stability in both mouse and human liver microsomes compared to a parent compound, with half-lives of 48.7 ± 7.1 minutes in human liver microsomes. acs.org Such data is crucial for predicting a compound's behavior in the body.
The degradation of pyranone structures can occur through various pathways, including oxidation, reduction, and hydrolysis, primarily catalyzed by cytochrome P450 (CYP) enzymes located in the liver. nih.gov The specific degradation route for this compound would depend on its chemical structure and susceptibility to enzymatic attack.
Enzymatic Biotransformations of Pyranone Analogues
The biotransformation of pyranone analogues is a key area of research, as it helps in understanding the metabolic fate of this class of compounds. These transformations are primarily enzymatic and lead to the formation of various metabolites.
Identification of Key Metabolites
The metabolism of pyranone analogues can lead to a variety of metabolites. For example, the endophytic fungus Phoma sp. YN02-P-3 was found to produce several pyranone derivatives, including phomapyrone A and phomapyrone B. nih.gov Fungi, like humans, possess enzymes that can metabolize these compounds.
In humans, the metabolism of xenobiotics is broadly categorized into Phase I and Phase II reactions. Phase I reactions, such as oxidation, reduction, and hydrolysis, are primarily carried out by CYP enzymes. nih.gov For a pyranone analogue, this could involve hydroxylation of the alkyl side chains or the pyranone ring itself.
For example, the kavalactone desmethoxyyangonin (B154216), which shares a pyran-2-one core, is known to be metabolized in the liver. wikipedia.org While specific metabolites of this compound are not documented, potential metabolites could include hydroxylated derivatives at the ethyl or methyl groups, or opening of the lactone ring.
Table 1: Potential Metabolites of Pyranone Analogues
| Analogue Class | Potential Metabolite(s) | Metabolic Reaction |
| Kavalactones (e.g., Desmethoxyyangonin) | Hydroxylated derivatives | Oxidation |
| Fungal Pyranones (e.g., Phomapyrones) | Oxidized and conjugated products | Oxidation, Glucuronidation |
| Synthetic Pyranone Derivatives | Hydroxylated and ring-opened products | Oxidation, Hydrolysis |
Characterization of Involved Enzymes
The primary enzymes involved in the metabolism of many xenobiotics, including heterocyclic compounds like pyranones, are the cytochrome P450 (CYP) enzymes. nih.gov This superfamily of heme-containing monooxygenases is responsible for the oxidative metabolism of a wide array of substances. mdpi.com
The specific CYP isoforms involved in the metabolism of a particular pyranone analogue can vary. For instance, studies on pyranoflavones have shown that they can act as selective inhibitors of CYP1A1, CYP1A2, and CYP1B1, indicating an interaction with these enzymes. nih.gov The kavalactone desmethoxyyangonin is known to be a strong inducer of the CYP3A23 enzyme. wikipedia.org
The characterization of these enzymes is crucial for predicting potential drug-drug interactions. If this compound or its analogues are metabolized by a specific CYP isoform, co-administration with other drugs that are substrates, inhibitors, or inducers of the same enzyme could alter its metabolism and clearance.
Table 2: Key Enzymes in Pyranone Analogue Metabolism
| Enzyme Family | Specific Isoform(s) | Role in Metabolism |
| Cytochrome P450 | CYP1A1, CYP1A2, CYP1B1 | Oxidation of pyranoflavones nih.gov |
| Cytochrome P450 | CYP3A23 | Induced by desmethoxyyangonin wikipedia.org |
| Cytochrome P450 | General (e.g., CYP3A4, CYP2D6) | Likely involved in the oxidation of various pyranone structures nih.gov |
Q & A
Q. What are the common synthetic routes for 6-Ethyl-4-methyl-2H-pyran-2-one, and how are reaction conditions optimized?
Methodological Answer: The compound is typically synthesized via condensation reactions involving ethyl acetoacetate and ketones or aldehydes under basic or acidic conditions. For example:
- Base-catalyzed condensation : Ethyl acetoacetate reacts with methyl vinyl ketone in the presence of pyridine, yielding this compound after cyclization and oxidation .
- Acid-catalyzed cyclization : Acetylacetone derivatives undergo intramolecular cyclization with dehydrating agents like sulfuric acid .
Q. Optimization Strategies :
- Temperature : Reactions often proceed at reflux (80–100°C) to enhance cyclization efficiency.
- Catalyst selection : Pyridine or sodium ethoxide improves yield by stabilizing intermediates .
- Solvent choice : Polar aprotic solvents (e.g., ethanol, DMF) enhance solubility of reactants.
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Base-catalyzed | Ethyl acetoacetate, pyridine, 80°C | 75% | |
| Acid-catalyzed cyclization | Acetylacetone, H₂SO₄, 100°C | 68% |
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : SHELX software refines crystal structures by analyzing intensity data from single-crystal XRD, resolving bond lengths (e.g., C=O at 1.21 Å) and dihedral angles .
- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C aromatic) validate functional groups .
Advanced Research Questions
Q. How can contradictory crystallographic data be resolved during structural determination of this compound?
Methodological Answer: Discrepancies in crystallographic data (e.g., bond angles, space group assignments) arise from twinning , poor diffraction quality, or disordered solvent molecules. Resolution strategies include:
- SHELXL refinement : Use the TWIN command to model twinned crystals and apply restraints for disordered regions .
- Mercury visualization : Compare multiple datasets to identify outliers and validate hydrogen bonding networks (e.g., O–H⋯O interactions) .
- High-resolution data collection : Optimize crystal mounting and cooling (e.g., 100 K) to reduce thermal motion artifacts .
Example : A study resolved a 5° deviation in the pyranone ring angle by re-refining data with SHELXL, confirming the correct monoclinic (P2₁/c) space group .
Q. What strategies address steric hindrance challenges during functionalization of this compound?
Methodological Answer: Steric hindrance from the ethyl and methyl groups complicates electrophilic substitutions. Mitigation approaches:
- Microwave-assisted synthesis : Accelerates reaction kinetics, reducing side-product formation .
- Bulky directing groups : Introduce temporary protecting groups (e.g., benzyloxy) to guide regioselective functionalization .
- Catalytic systems : Use Pd/Cu catalysts for cross-coupling reactions at less hindered positions (e.g., C-5) .
| Functionalization | Conditions | Yield (%) | Reference |
|---|---|---|---|
| C-5 Bromination | NBS, AIBN, 80°C | 62% | |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 55% |
Q. How can discrepancies in reported biological activity data (e.g., IC₅₀ values) be analyzed?
Methodological Answer: Variations in antimicrobial or anticancer activity (e.g., IC₅₀ ranging 10–50 µM) stem from:
- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 vs. 48 hours) .
- Compound purity : HPLC analysis (≥95% purity) ensures reproducibility. Impurities >5% can skew results .
- Structural analogs : Compare derivatives (e.g., 6-hydroxy vs. 6-ethyl) to isolate substituent effects .
Q. What computational methods validate the stability of tautomeric forms in this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) predict energetically favored tautomers:
- Keto-enol equilibrium : The keto form is more stable by ~5 kcal/mol due to conjugation with the pyranone ring .
- Solvent effects : Polar solvents (e.g., water) stabilize the enol form via hydrogen bonding, shifting tautomer ratios .
Validation : Compare computed IR spectra with experimental data; deviations >10 cm⁻¹ suggest model inaccuracies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
